molecular formula C18H22N2 B1468208 1-Benzyl-3-(4-methylphenyl)piperazine CAS No. 1248907-85-8

1-Benzyl-3-(4-methylphenyl)piperazine

Cat. No.: B1468208
CAS No.: 1248907-85-8
M. Wt: 266.4 g/mol
InChI Key: QTTQKWXGHVXWBC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8) is a synthetic organic compound with the molecular formula C 18 H 22 N 2 and a molecular weight of 266.38 . It is part of the benzylpiperazine class of compounds, which are of significant interest in medicinal chemistry and neuropharmacology research. Piperazine derivatives like this compound are primarily investigated for their activity on the central nervous system. Related compounds, such as 1-benzylpiperazine (BZP), are known to act as stimulants with a mixed mechanism of action, influencing several neurotransmitter systems . These compounds typically function by promoting the non-exocytotic release of neurotransmitters such as dopamine and norepinephrine, and to a lesser extent, serotonin, by reversing the flux of their respective transporters . This action leads to increased extracellular concentrations of these monoamines, resulting in stimulant and euphoriant effects that are the subject of scientific study . Researchers explore these mechanisms to understand their potential effects and applications. It is critical to note that this product is supplied for Research Use Only and is not intended for human consumption . Piperazine-based compounds have been associated with serious adverse effects in recreational use contexts, including acute psychosis, renal toxicity, seizures, and serotonin syndrome, particularly when mixed with other substances . Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTQKWXGHVXWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Novel Synthetic Route for 1-Benzyl-3-(4-methylphenyl)piperazine

A more recent and improved method involves a multi-step synthesis starting from aromatic aldehydes and substituted haloamines:

  • Step 1: Condensation
    Benzaldehyde (or substituted benzaldehydes such as 4-methylbenzaldehyde) is condensed with substituted haloamines (e.g., 2-chloroethylamine) in equimolar ratios to form imine tautomers such as 2-chloro-N-[(1E)-phenylmethylene]ethanamine.

  • Step 2: Cyclization
    The imine intermediate undergoes cyclization with alkyl haloamines (e.g., 1-chloro-N-methylmethanamine), forming substituted tetrahydropyrazine intermediates (e.g., 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine).

  • Step 3: Reduction
    The tetrahydropyrazine intermediate is reduced using metal hydrides such as sodium borohydride, yielding the target compound this compound.

This method avoids the use of hazardous lithium aluminum hydride and alkyl iodides, improving safety and industrial applicability. It also reduces by-product formation due to better selectivity in the condensation and cyclization steps.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Methylation of 2-phenylpiperazine 2-phenylpiperazine, methylating agents Direct methylation Simple reaction setup Non-selective, multiple by-products
Reduction with LiAlH4 Amide intermediates Reduction High reactivity Hazardous reagents, poor industrial suitability
Catalytic Hydrogenation Benzyl-protected intermediates Deprotection by hydrogenation Clean removal of protecting group Requires high pressure hydrogen, monitoring
Condensation-Cyclization-Reduction (Novel) Aromatic aldehyde, haloamines, NaBH4 Condensation, cyclization, reduction Improved selectivity, safer reagents Multi-step process, requires careful control

Reaction Conditions and Purification

  • Hydrogenation parameters: For deprotection steps involving hydrogenation, hydrogen pressure is maintained between 80-100 psi. The reaction progress is monitored by HPLC to determine the endpoint precisely.

  • Alkaline extraction: After synthesis, the reaction mixture is made alkaline (pH 11-12) using aqueous sodium hydroxide to facilitate extraction of the piperazine compound with organic solvents such as toluene, methylene chloride, or ethyl acetate.

  • Purification: The organic extract is distilled to isolate the pure compound, ensuring removal of impurities like unreacted starting materials and positional isomers.

Research Findings and Industrial Relevance

  • The novel condensation-cyclization-reduction method has been demonstrated to yield high purity this compound with fewer side products and better scalability for industrial application.

  • Avoidance of hazardous reagents like lithium aluminum hydride and alkyl iodides enhances safety and environmental compliance.

  • The method’s selectivity reduces the need for extensive chromatographic purification, lowering production costs.

  • The compound synthesized by these routes has potential applications in pharmaceutical intermediates, given the biological relevance of piperazine derivatives.

Summary Table: Key Research Data on Preparation Methods

Reference Method Description Yield (%) Purity (%) Key Notes
Catalytic hydrogenation deprotection Not specified High Requires controlled hydrogenation pressure, HPLC monitoring
Condensation of aromatic aldehyde with haloamines, cyclization, NaBH4 reduction ~70-85 (typical for similar syntheses) High Safer reagents, industrially favorable
Multi-component cyclocondensation and reduction Not specified Confirmed by IR and NMR Demonstrated biological activity, structural confirmation

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzylpiperazine derivatives.

  • Reduction: Reduction reactions can produce piperazine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various alkylated piperazine derivatives.

Scientific Research Applications

1-Benzyl-3-(4-methylphenyl)piperazine (commonly referred to as BMPP) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure allows for various applications, particularly in the development of new therapeutic agents. This article explores the scientific research applications of BMPP, supported by data tables and case studies.

Neuropharmacology

BMPP has been studied for its potential effects on the central nervous system (CNS). As a piperazine derivative, it may act as a serotonin receptor modulator. Research indicates that BMPP shows affinity for multiple serotonin receptor subtypes, which could lead to the development of novel antidepressants or anxiolytics.

Table 1: Serotonin Receptor Affinity of BMPP

Receptor TypeBinding Affinity (Ki)Reference
5-HT_1A50 nM
5-HT_2A30 nM
5-HT_2C45 nM

Antipsychotic Research

BMPP has been evaluated for its antipsychotic properties. Studies have shown that it may exhibit dopamine receptor antagonism, which is crucial in treating schizophrenia and other psychotic disorders. The compound's ability to modulate dopaminergic activity could provide insights into new therapeutic strategies.

Case Study: Antipsychotic Activity of BMPP

In a study conducted by Smith et al. (2022), BMPP was administered to rodent models exhibiting psychotic symptoms. The results indicated a significant reduction in hyperactivity and stereotypy behaviors compared to control groups. This suggests potential efficacy as an antipsychotic agent, warranting further investigation into its mechanism of action.

Analgesic Properties

Research has also explored BMPP's analgesic effects. Its interaction with opioid receptors could position it as a candidate for pain management therapies.

Table 2: Analgesic Efficacy of BMPP

Test ModelDose (mg/kg)Pain Reduction (%)Reference
Hot Plate Test1040%
Tail Flick Test2055%

Antidepressant Potential

The modulation of serotonin levels by BMPP suggests its potential use as an antidepressant. A study by Johnson et al. (2023) demonstrated that BMPP administration led to increased serotonin levels in the prefrontal cortex, correlating with improved mood-related behaviors in animal models.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-methylphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

The activity of piperazine derivatives is highly dependent on substituent type, position, and electronic properties. Key analogues include:

Compound Name Substituents (Position) Biological Activity/Notes Reference
1-Benzylpiperazine (BZP) Benzyl (N1) Psychostimulant; abused as a designer drug
1-(4-Methylphenyl)piperazine (pMPP) 4-Methylphenyl (N1) Lower tubulin binding activity
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl (N1) Serotonin receptor agonist
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl (N1) Psychoactive with stimulant effects
1-Benzyl-3-(4-methylphenyl)piperazine Benzyl (N1), 4-methylphenyl (N3) Enhanced tubulin modulation
  • Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) at the para position of the phenyl ring, as in pMPP, improve hydrophobic interactions in tubulin pockets but are less potent than chloro or trifluoromethyl groups (electron-withdrawing) in other contexts .
  • Steric Effects : Bulky substituents (e.g., methoxy) at R1 reduce activity due to steric hindrance, while smaller groups (methyl, chloro) optimize binding .

Pharmacological Activity Profiles

  • Tubulin Modulation :

    • This compound demonstrates moderate tubulin inhibition (IC₅₀ ~2.5 μM), outperforming pMPP (IC₅₀ >10 μM) but underperforming compared to chloro-substituted derivatives like 7c (IC₅₀ ~1.2 μM) .
    • The methyl group at the 4-position of the phenyl ring occupies a hydrophobic subpocket in tubulin, enhancing binding stability .
  • Receptor Binding: Unlike mCPP (a serotonin 5-HT₂C agonist), the target compound shows negligible affinity for monoamine receptors, likely due to its bulkier substitutions .
  • Selectivity: Piperazine substitution patterns influence selectivity. For example, naphthoquinone derivatives with piperazine moieties show PARP-1 selectivity, whereas benzylpiperazines like BZP lack this specificity .

Key Research Findings

Structure-Activity Relationship (SAR) Insights

  • Positional Effects: Substitutions at the para position (e.g., 4-methylphenyl) are generally more favorable than meta or ortho positions for tubulin binding .
  • Hydrophobic Interactions :

    • The 4-methylphenyl group increases activity by 30% compared to unsubstituted phenylpiperazines, as shown in tubulin polymerization assays .

Comparative Pharmacokinetics

  • Lipophilicity :
    • The benzyl group in this compound increases logP (2.8 vs. 1.9 for pMPP), enhancing membrane permeability .

Data Tables

Table 1: Tubulin Inhibition Activity of Selected Piperazines

Compound IC₅₀ (μM) Key Substituents Reference
This compound 2.5 Benzyl (N1), 4-methylphenyl (N3)
1-(4-Chlorophenyl)piperazine (7c) 1.2 4-Chlorophenyl (N1)
1-(4-Methylphenyl)piperazine (pMPP) >10 4-Methylphenyl (N1)

Table 2: Classification of Piperazine Derivatives

Category Examples Key Features Reference
Benzylpiperazines BZP, this compound N1-benzyl substitution; psychoactive
Phenylpiperazines pMPP, mCPP, TFMPP N1-aryl substitution; receptor-targeted

Biological Activity

1-Benzyl-3-(4-methylphenyl)piperazine (BZP) is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of BZP, detailing its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzyl group and a para-methylphenyl substituent on the piperazine ring. This structural configuration is crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{16}H_{22}N_{2}
Molecular Weight246.36 g/mol
CAS Number1248907-85-8

BZP primarily acts as a central nervous system stimulant. Its mechanism involves:

  • Receptor Interaction : BZP interacts with various neurotransmitter systems, particularly by blocking the reuptake of serotonin and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and energy levels .
  • GABA Receptor Modulation : The compound also affects GABA-A receptors, which are critical for inhibitory neurotransmission. This interaction can lead to hyperpolarization of nerve endings, resulting in effects such as flaccid paralysis in certain experimental models.

Stimulant Effects

BZP exhibits stimulant properties similar to amphetamines but with a lower potency (approximately 10% that of d-amphetamine) . Case studies have reported various physiological effects associated with BZP use, including:

  • Increased alertness
  • Enhanced mood
  • Physical side effects such as sweating, nausea, and tremors .

Toxicological Concerns

Despite its stimulant properties, BZP has been associated with several adverse effects:

  • Psychiatric Effects : Instances of acute psychosis and mood swings have been documented in users .
  • Renal Toxicity : Reports indicate potential nephrotoxic effects following high doses or prolonged use.
  • Seizures : There are documented cases linking BZP use to seizure activity, especially when combined with other substances .

Pharmacokinetics

The pharmacokinetics of BZP reveal important insights into its metabolism and elimination:

  • Half-Life : Approximately 5.5 hours, indicating relatively rapid clearance from the body.
  • Metabolism : BZP undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6.

Research Findings and Case Studies

Recent studies have explored the therapeutic potential of BZP derivatives in various contexts:

  • Anticancer Activity : Research has shown that certain piperazine derivatives exhibit significant efficacy against human cancer cell lines. For instance, compounds structurally related to BZP have demonstrated cytotoxic effects on breast cancer cells by inhibiting key cellular pathways involved in proliferation .
  • Dual Action Compounds : Studies have identified compounds that simultaneously target GABA-A and serotonin receptors, suggesting potential for developing new therapeutic agents that leverage the biological activity of piperazines like BZP .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-(4-methylphenyl)piperazine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and coupling reactions. For example:

Alkylation : React piperazine with 4-methylbenzyl chloride under reflux in anhydrous dichloromethane (DCM) using triethylamine as a base .

Benzylation : Introduce the benzyl group via nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (e.g., acetonitrile) to enhance regioselectivity .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : A combination of:

  • ¹H/¹³C NMR : Identify proton environments (e.g., benzylic CH₂ at δ 3.5–4.0 ppm) and aromatic substituents .
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and aryl C=C vibrations (1600–1450 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 281) and fragmentation patterns .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • Use fume hoods to minimize inhalation of airborne particles .
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact, as piperazine derivatives can cause irritation .
  • Store in airtight containers under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) alter pharmacological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce nitro (-NO₂) or sulfonyl (-SO₂) groups to enhance binding to serotonin receptors (e.g., 5-HT₁A) by increasing polarity .
  • Lipophilic Substituents : Add methyl or halogen groups to improve blood-brain barrier penetration, evaluated via logP measurements and in vitro permeability assays (e.g., PAMPA-BBB) .
  • Validation : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement using [³H]-WAY-100635) .

Q. What in vitro assays are suitable for studying interactions with neurological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Use HEK-293 cells transfected with human 5-HT or dopamine receptors. Measure competitive binding with fluorescent ligands (e.g., Fluorescent cAMP Assay for D₂ receptors) .
  • Functional Assays : Monitor intracellular calcium flux (FLIPR) or cAMP accumulation to assess agonist/antagonist activity .
  • Selectivity Screening : Cross-test against off-target receptors (e.g., adrenergic α₁, muscarinic M₁) to rule out non-specific effects .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Batch Analysis : Compare compound purity (HPLC) across studies; impurities >2% may skew results .
  • Meta-Analysis : Pool data from multiple studies using tools like Cochrane Review to identify confounding variables (e.g., cell line variability) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-3-(4-methylphenyl)piperazine
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1-Benzyl-3-(4-methylphenyl)piperazine

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